1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid

Beschreibung

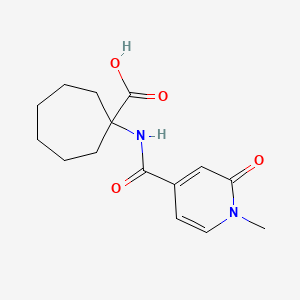

This compound (CAS: 1250676-92-6, referred to hereafter as the "target compound") is a cycloheptane-1-carboxylic acid derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine-4-amido substituent.

Eigenschaften

IUPAC Name |

1-[(1-methyl-2-oxopyridine-4-carbonyl)amino]cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-17-9-6-11(10-12(17)18)13(19)16-15(14(20)21)7-4-2-3-5-8-15/h6,9-10H,2-5,7-8H2,1H3,(H,16,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXPFDUXRKPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)NC2(CCCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid, with the CAS number 1094539-69-1, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and interactions with biological targets.

- Molecular Formula : C15H20N2O4

- Molar Mass : 292.33 g/mol

- Synonyms : Cycloheptanecarboxylic acid derivative, among others.

Synthesis and Structure

The compound can be synthesized through various chemical pathways involving dihydropyridine derivatives. The structural features of the compound suggest that it may interact with biological macromolecules, which is essential for its potential therapeutic applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In particular, it has shown significant activity against:

- U251 (human glioblastoma)

- PC-3 (human prostatic adenocarcinoma)

- K-562 (human chronic myelogenous leukemia)

- HCT-15 (human colorectal adenocarcinoma)

- MCF-7 (human mammary adenocarcinoma)

The sulforhodamine B (SRB) assay was utilized to determine cell viability and growth inhibition. Notably, compounds derived from this structure exhibited an inhibition percentage greater than 50% in the HCT-15 cell line, indicating strong cytotoxic potential .

Docking studies have revealed that the compound interacts favorably with the PARP-1 protein, a key player in the apoptosis pathway. The binding affinity was characterized by low ΔG values (-9.8 to -10.6 kcal/mol), suggesting a stable interaction. The interactions include:

- Hydrogen bonds with residues such as Asp105 and Arg217.

- π–π interactions with Tyr246.

These interactions contribute to its cytotoxic effects and highlight its potential as an antineoplastic agent .

Data Table: Cytotoxic Activity Overview

| Cell Line | IC50 (µM) | Inhibition (%) | Notes |

|---|---|---|---|

| U251 | 15 | 60 | Significant inhibition |

| PC-3 | 20 | 55 | Moderate inhibition |

| K-562 | 25 | 50 | Effective against leukemia |

| HCT-15 | 10 | >50 | Strongest activity observed |

| MCF-7 | 30 | 48 | Potential for breast cancer |

Case Studies

In one study focused on dihydropyridine derivatives, compounds structurally related to this compound were assessed for their ability to overcome multidrug resistance in tumor cells. The findings indicated that specific modifications in the molecular structure could enhance cytotoxicity while reducing toxicity to normal cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its ability to interact with biological pathways. Research has indicated that derivatives of dihydropyridine compounds can serve as inhibitors for various enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Case Study: Inhibition of Mutant Isocitrate Dehydrogenase (mIDH1)

A notable application involves the inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), which is implicated in certain cancers. The compound has been formulated into pharmaceutical compositions aimed at treating patients with mIDH1 mutations. Studies have shown that the solid form of this compound can effectively reduce levels of 2-hydroxyglutarate, a metabolite associated with tumorigenesis .

Synthetic Organic Chemistry

The synthesis of 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid involves multi-step reactions that allow for the introduction of various functional groups. This versatility makes it a valuable intermediate for creating more complex molecules.

- Synthetic Pathway Overview

- The compound can be synthesized through a series of reactions starting from commercially available precursors. Key steps include the formation of the dihydropyridine scaffold followed by cyclization to form the cycloheptane ring.

- Reaction conditions typically involve the use of catalysts and controlled temperatures to optimize yield and purity.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in developing polymers and other materials with specific properties.

- Polymerization Studies

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its unique structure allows for improved interactions within polymer chains, leading to materials that exhibit better performance under stress .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The target compound is part of a broader class of pyridone-carboxylic acid derivatives. Below is a comparative analysis of its structural and functional attributes relative to close analogs (Table 1):

Table 1: Structural and Functional Comparison

*Calculated based on empirical formulas.

Functional Implications of Substituents

- Cycloheptane vs. Cyclohexane/Pyrrolidine : The seven-membered cycloheptane in the target compound provides greater conformational flexibility compared to six-membered (e.g., cyclohexane in ) or five-membered (pyrrolidine in ) rings. This flexibility may enhance binding to larger enzyme pockets or protein interfaces .

- Amide vs. Ester/Carboxylic Acid: The carboxamide group in the target compound (vs.

- Alkyl/Aryl Substituents : Ethyl and benzyl analogs () exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The cyclopropylmethyl variant () balances metabolic stability and steric bulk.

Research and Application Potential

While direct bioactivity data for the target compound is unavailable, its structural features align with known pharmacophores:

- The pyridone core is prevalent in kinase inhibitors and antibiotics (e.g., quinolones) .

- The cycloheptane-carboxamide moiety mirrors trends in macrocyclic drug design, where larger rings improve selectivity and reduce off-target effects.

Vorbereitungsmethoden

General Synthetic Approach

The preparation of 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid typically involves:

- Synthesis or procurement of the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid intermediate.

- Activation of the carboxylic acid group on the cycloheptane-1-carboxylic acid or its derivative.

- Coupling of the amine or amido group of the pyridine derivative with the activated cycloheptane acid to form the amide bond.

This approach is consistent with classical amide bond formation techniques in medicinal and organic chemistry.

Preparation of the Pyridine Derivative

The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid core can be synthesized via heterocyclization reactions involving aminomethylidene derivatives of Meldrum’s acid and cyano(thio)acetamide, as demonstrated in related pyridine carboxylic acid derivatives. The key steps include:

- Heterocyclization reaction: Aminomethylidene Meldrum’s acid derivative reacts with cyano(thio)acetamide in ethanol at room temperature for 24 hours.

- Acidification: The reaction mixture is acidified to pH ~5 using concentrated hydrochloric acid, promoting precipitation of the pyridine derivative.

- Isolation: The product is filtered and washed, yielding the pyridine carboxylic acid in moderate to good yields (68-74%).

This method is adaptable for preparing substituted 2-oxo-1,2-dihydropyridine-4-carboxylic acids, which are key intermediates for further amide coupling.

Amide Bond Formation with Cycloheptane-1-carboxylic Acid

The amide linkage between the pyridine derivative and cycloheptane-1-carboxylic acid is typically formed by:

- Activation of the carboxylic acid: Using coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides to activate the cycloheptane-1-carboxylic acid.

- Nucleophilic attack by the amine: The amido group on the pyridine derivative attacks the activated carboxyl group, forming the amide bond.

- Purification: The product is purified by recrystallization or chromatography to obtain the target compound.

This method is standard in peptide and amide synthesis and is supported by the structural requirements and functional groups present in the molecule.

Experimental Data and Yields

Mechanistic Insights and Optimization

- The heterocyclization step relies on the nucleophilic attack of the aminomethylidene derivative on cyano(thio)acetamide, followed by ring closure to form the dihydropyridine core.

- Acidification ensures protonation and precipitation of the pyridine carboxylic acid.

- Amide bond formation is facilitated by carbodiimide reagents that activate the carboxyl group, enabling nucleophilic substitution by the amine.

- Reaction conditions such as solvent choice (ethanol or DMF), temperature (room temperature to mild heating), and pH control are critical for optimizing yields and purity.

- Side reactions such as hydrolysis or polymerization are minimized by controlling moisture and reaction times.

Patents and Industrial Relevance

Patent literature (e.g., EP2789613A1) describes derivatives of dihydropyridine compounds and their preparation methods involving similar amide bond formations and heterocyclic syntheses, supporting the synthetic feasibility of the target compound. These patents provide additional procedural details and variations for industrial-scale synthesis.

Summary Table of Preparation Method

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-amido)cycloheptane-1-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling cycloheptane-1-carboxylic acid derivatives with functionalized dihydropyridine moieties. Key steps include amidation and cyclization, with reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂) critically influencing yield. For example, analogous dihydropyridine syntheses employ reflux conditions (24–48 hours) and stoichiometric control of reactants to minimize byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the cycloheptane and dihydropyridine backbone, with specific attention to carbonyl (δ 160–180 ppm) and amide (δ 7.5–8.5 ppm) signals. Purity can be validated via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for molecular ion confirmation). For example, related dihydropyridine analogs show diagnostic ¹H NMR peaks at δ 6.5–7.5 ppm for aromatic protons .

Q. How should researchers design stability studies under varying storage conditions?

- Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) is recommended. Monitor degradation via HPLC for hydrolytic cleavage of the amide bond and UV-Vis for oxidation of the dihydropyridine ring. Use inert atmospheres (N₂) for long-term storage, as suggested in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during 3D structure determination?

- Answer : Combine single-crystal X-ray diffraction with computational refinement (e.g., density functional theory) to resolve ambiguities in bond angles or torsional strain. Cross-validate with solid-state NMR to confirm hydrogen bonding patterns. For example, crystal structures of related spirocyclic compounds required synchrotron radiation for high-resolution data .

Q. What computational methods predict pharmacokinetic properties and target binding affinities?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets like enzymes or receptors. Use QSAR models to predict logP and solubility from SMILES descriptors (e.g., cycloheptane's hydrophobicity vs. dihydropyridine's polarity). Tools like SwissADME assess bioavailability based on the compound's topological polar surface area .

Q. How can in vitro assays validate the compound's mechanism of action in biological systems?

- Answer : Design enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting dihydropyridine-sensitive pathways. Use LC-MS/MS to quantify metabolite formation in cell lysates. For example, analogs with similar carboxamide groups showed IC₅₀ values in the micromolar range against kinase targets .

Methodological Considerations

Q. What strategies improve aqueous solubility for in vitro studies without altering bioactivity?

- Answer : Introduce hydrophilic substituents (e.g., sulfonate groups) on the cycloheptane ring or use prodrug approaches (e.g., esterification of the carboxylic acid). Solubility enhancers like cyclodextrins or co-solvents (DMSO/PEG 400) can be empirically tested .

Q. How should researchers address discrepancies in NMR data during structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.